![molecular formula C19H17FN4O3 B1371622 1-{3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxylic acid CAS No. 1232799-10-8](/img/structure/B1371622.png)
1-{3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxylic acid
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The chemical compound in focus has been synthesized and characterized in several studies. For example, its synthesis involved a condensation reaction between carbamimide and 3-fluorobenzoic acid, characterized by spectroscopic methods such as LCMS, 1H NMR, and X-ray diffraction studies. This compound exhibited specific crystal properties, forming a monoclinic crystal system and displaying weak C‒H···O intermolecular interactions and aromatic π–π stacking interactions, hinting at its potential for further study in molecular architecture and design (Sanjeevarayappa et al., 2015).
Biological Activity and Potential Therapeutic Uses
The compound or its derivatives have been evaluated for biological activities. For example, a study synthesized a series of compounds bearing the 1,3,4-oxadiazole moiety, known for its biological activities. These compounds were synthesized and screened against Gram-negative and Gram-positive bacteria, exhibiting moderate to talented activity. This indicates the potential of these compounds in antimicrobial applications (Khalid et al., 2016). Another study synthesized and evaluated N-substituted derivatives of the compound for anti-bacterial study, further emphasizing its potential in antimicrobial applications (Khalid et al., 2016).
Molecular Docking and Ligand-Binding Studies
The compound and its derivatives have been subject to molecular docking and ligand-binding studies. For instance, a study synthesized derivatives and screened them against the butyrylcholinesterase enzyme. The study included molecular docking to understand the ligand-BChE binding affinity and ligand orientation in active sites of human BChE protein, identifying important amino acid residues for binding stabilization (Khalid et al., 2016).
Propiedades
IUPAC Name |
1-[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O3/c20-14-4-1-3-13(11-14)16-22-18(27-23-16)15-5-2-8-21-17(15)24-9-6-12(7-10-24)19(25)26/h1-5,8,11-12H,6-7,9-10H2,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCONJKYLLISJBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=C(C=CC=N2)C3=NC(=NO3)C4=CC(=CC=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



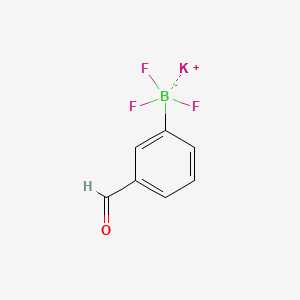

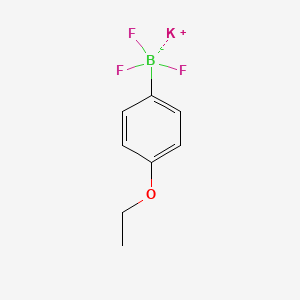

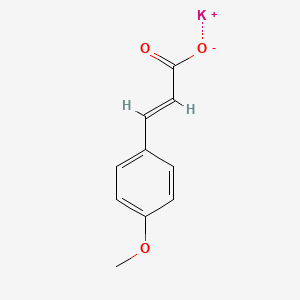
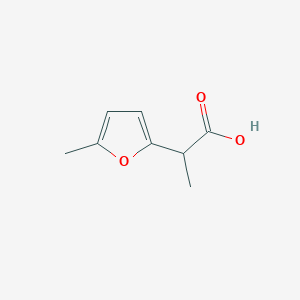
![N-[2-(4-fluorophenyl)ethyl]-1-methylpiperidin-4-amine](/img/structure/B1371550.png)
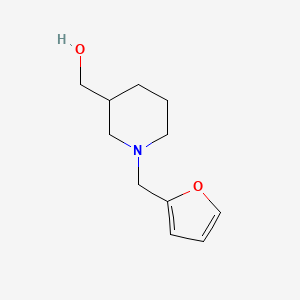
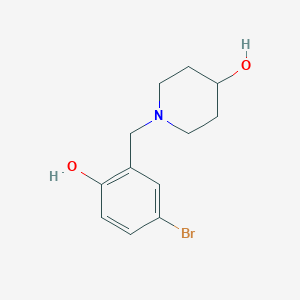
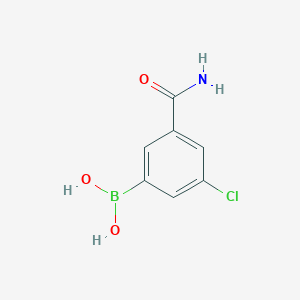
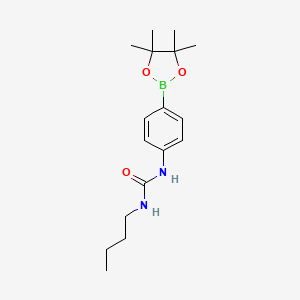
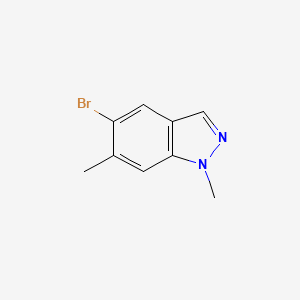
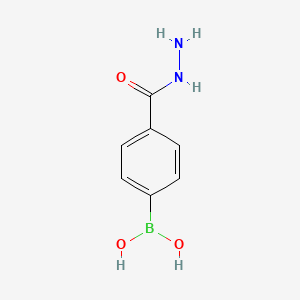
![4-[5-(Aminomethyl)-2-furyl]benzenesulfonamide hydrochloride](/img/structure/B1371563.png)